molecular formula C5H7NO2 B3324368 4-(Vinyloxy)azetidin-2-one CAS No. 183319-83-7

4-(Vinyloxy)azetidin-2-one

Cat. No.: B3324368
CAS No.: 183319-83-7
M. Wt: 113.11 g/mol
InChI Key: XPVFCGWQRZCWMR-UHFFFAOYSA-N
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Description

4-(Vinyloxy)azetidin-2-one is a chemical compound with the CAS Registry Number 183319-83-7 . It is characterized by the molecular formula C5H7NO2 and has a molecular weight of 113.11 g/mol . The structural backbone of this molecule is the azetidin-2-one ring, which is a four-membered lactam (beta-lactam) . This core structure is of significant interest in medicinal and synthetic chemistry due to its presence in a wide range of biologically active molecules. The compound is functionalized with a vinyloxy group at the 4-position, a feature that often enhances its utility as a versatile synthetic intermediate or building block for more complex structures . Researchers value this compound for its potential applications in organic synthesis, including its use in cycloaddition reactions or as a precursor for the development of novel pharmaceutical agents. The presence of the vinyl group makes it a suitable candidate for polymerization or for creating covalent linkages with other molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethenoxyazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-2-8-5-3-4(7)6-5/h2,5H,1,3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVFCGWQRZCWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC1CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of β Lactam Core Structures in Chemical Synthesis

The β-lactam, a four-membered cyclic amide, is a cornerstone structural motif in medicinal chemistry and organic synthesis. wikipedia.orgslideshare.net Its significance is most famously demonstrated in the vast family of β-lactam antibiotics, which includes penicillins, cephalosporins, carbapenems, and monobactams. wikipedia.orgwikipedia.org These compounds function by inhibiting bacterial cell wall biosynthesis, a mechanism that has been crucial in combating bacterial infections for decades. wikipedia.orgacs.org

The inherent reactivity of the β-lactam ring stems from significant ring strain. wikipedia.org This strain makes the amide bond within the ring more susceptible to hydrolysis compared to acyclic amides or larger lactams. wikipedia.org This heightened reactivity is not only central to its biological activity but also makes the β-lactam an exceptionally useful synthon in organic chemistry. Chemists have harnessed this reactivity to employ β-lactams as versatile intermediates for the synthesis of a wide array of other biologically active compounds and complex natural products.

The Distinct Role of 4 Vinyloxy Azetidin 2 One As a Synthetic Building Block

Principal Routes to this compound

The synthesis of this compound can be broadly categorized into two main approaches: the construction of the azetidinone ring system with the vinyloxy group already incorporated into one of the reactants, or the formation of a pre-existing azetidinone ring followed by the introduction of the vinyloxy moiety.

Strategies for the Construction of the Azetidinone Ring System

The foundational azetidinone ring of this compound is most commonly constructed through cycloaddition reactions. The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, represents a cornerstone in β-lactam chemistry. mdpi.com In the context of this compound, this would involve the reaction of a ketene with an imine bearing a vinyloxy substituent.

Another powerful and widely employed method is the [2+2] cycloaddition of an isocyanate with an alkene, specifically a vinyl ether. psu.edu This approach is particularly direct as it simultaneously forms the four-membered ring and installs the desired vinyloxy group at the C-4 position. The high reactivity of certain isocyanates, such as chlorosulfonyl isocyanate, makes this a favorable and efficient route. psu.edu

Introduction of the Vinyloxy Moiety at the C-4 Position

An alternative strategy involves the initial synthesis of a functionalized azetidinone, followed by the introduction of the vinyloxy group. A common precursor for this approach is 4-acetoxyazetidin-2-one. The acetoxy group at the C-4 position is a good leaving group and can be displaced by a variety of nucleophiles. psu.edu While less direct than the cycloaddition of vinyl ethers, this method offers a modular approach to a range of 4-substituted azetidinones. The vinyloxy group can be introduced by reaction with the corresponding vinyl alcohol or its equivalent under suitable conditions. This method provides an alternative pathway to this compound and its derivatives. researchgate.netresearchgate.net

Cycloaddition Approaches to Azetidinones Featuring Vinyloxy Groups

The [2+2] cycloaddition reaction between isocyanates and vinyl ethers stands out as the most prominent and extensively studied method for the direct synthesis of 4-(vinyloxy)azetidin-2-ones. This reaction offers a high degree of atom economy and can be rendered stereoselective.

[2+2] Cycloadditions of Isocyanates with Vinyl Ethers

The reaction involves the concerted or stepwise addition of the isocyanate N=C bond across the C=C bond of the vinyl ether to form the four-membered β-lactam ring. The electron-donating nature of the vinyloxy group activates the double bond for cycloaddition with electrophilic isocyanates.

Chlorosulfonyl isocyanate (CSI) is a highly reactive and electrophilic isocyanate that readily undergoes [2+2] cycloaddition with a wide range of olefins, including vinyl ethers. psu.edu The resulting N-chlorosulfonyl-β-lactam can be readily converted to the free β-lactam by reductive removal of the chlorosulfonyl group. organic-chemistry.org The reaction is often carried out at low temperatures to control its exothermicity. The use of bases like sodium carbonate can be beneficial in scavenging any acidic byproducts that might lead to decomposition of the starting materials or products. researchgate.net

Trichloroacetyl isocyanate is another effective reagent for this transformation. psu.edu It is generally less reactive than CSI but still provides access to the corresponding N-trichloroacetyl-4-(vinyloxy)azetidin-2-ones. These adducts can also be deprotected to yield the desired N-unsubstituted β-lactam. However, with some vinyl ethers, trichloroacetyl isocyanate can lead to the formation of [4+2] cycloadducts as byproducts. psu.edu

Table 1: Representative [2+2] Cycloadditions of Isocyanates with Vinyl Ethers

IsocyanateVinyl EtherProductYield (%)Reference
Chlorosulfonyl IsocyanateGeneric Vinyl EtherN-Chlorosulfonyl-4-(vinyloxy)azetidin-2-oneModerate to Good psu.edu
Trichloroacetyl IsocyanateGeneric Vinyl EtherN-Trichloroacetyl-4-(vinyloxy)azetidin-2-oneModerate to Good psu.edu

A significant advantage of the [2+2] cycloaddition approach is the potential for stereochemical control. When a chiral vinyl ether is employed, the facial selectivity of the isocyanate addition can be influenced by the steric and electronic properties of the chiral auxiliary. This allows for the synthesis of enantiomerically enriched 4-(vinyloxy)azetidin-2-ones. psu.edu

The stereochemical outcome of these reactions is often rationalized by considering the conformational preferences of the chiral vinyl ether in the transition state. psu.edursc.org For instance, the use of vinyl ethers derived from carbohydrates has been shown to provide good to excellent levels of diastereoselectivity. The bulky substituents on the sugar backbone effectively shield one face of the double bond, directing the incoming isocyanate to the opposite face. psu.edu This stereocontrol is crucial for the synthesis of biologically active β-lactam antibiotics, where a specific stereochemistry is often required for activity.

Table 2: Diastereoselective [2+2] Cycloaddition of Chlorosulfonyl Isocyanate with Chiral Vinyl Ethers

Chiral Vinyl EtherDiastereomeric Excess (d.e.)Major Diastereomer ConfigurationReference
Vinyl ether of diacetone glucose70%(4R) psu.edu
Vinyl ethers of 1,2-O-isopropylidene-3-O-vinyl-D-glycofuranosesExcellent(S) at C-4' (dependent on C-3 substituent) acs.org
Vinyl ethers from 1,3-dioxolane (B20135) derivatives of tartaric acidHigh (95.5:4.5 ratio of adducts)(R) at C-4' acs.org
Studies on Sugar-Derived Vinyl Ethers in Azetidinone Formation

The use of chiral vinyl ethers derived from carbohydrates has been a fruitful strategy for the stereocontrolled synthesis of β-lactams. acs.org The [2+2] cycloaddition reaction between a chiral vinyl ether and an isocyanate, such as chlorosulfonyl isocyanate (CSI), is a key step in this approach. psu.edu The inherent chirality of the sugar moiety guides the facial selectivity of the cycloaddition, leading to a high degree of stereocontrol at the newly formed C-4 center of the azetidinone ring. psu.eduresearchgate.net

Research has shown that nucleophilic alkenes like vinyl ethers readily react with electrophilic isocyanates. psu.edu To ensure the stability of the resulting β-lactam, the electron-withdrawing group on the nitrogen atom (e.g., chlorosulfonyl) is typically removed post-cycloaddition. psu.edu The stereoselectivity of this reaction is largely governed by steric factors. The conformation of the sugar-derived vinyl ether dictates the direction of the isocyanate's approach, resulting in excellent diastereofacial differentiation. psu.eduresearchgate.net For instance, the cycloaddition of CSI to vinyl ethers derived from 1,2-O-isopropylideneglycofuranose has been shown to produce 4-alkoxy-azetidin-2-ones with high stereoselectivity. psu.edu A bulky substituent at the C-4 position of the starting vinyl ether promotes the formation of the (R) configuration at the C-4' carbon of the azetidinone ring with high diastereomeric excess. researchgate.net These adducts are valuable intermediates that can be further transformed into various bicyclic β-lactam antibiotics. psu.edu

Table 1: Diastereoselectivity in the Cycloaddition of CSI to Sugar-Derived Vinyl Ethers psu.edu This table illustrates the diastereomeric excess (de) achieved with different substituents on the chiral vinyl ether.

R¹ SubstituentR² SubstituentProductDiastereomeric Excess (de %)
OCH₂PhH36 72
OMeH37 92
HH38 >95
HOCH₂SMe39 >95

The data indicates that the structure of the sugar-derived substituent significantly influences the stereochemical outcome of the cycloaddition.

Staudinger Ketene-Imine Cycloaddition: Analogous Routes to 4-Substituted Azetidinones

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, remains one of the most versatile and widely used methods for synthesizing the azetidin-2-one ring. mdpi.comrasayanjournal.co.inresearchgate.net Discovered in 1907, this reaction provides access to a vast array of differently substituted β-lactams. mdpi.com Although not a direct synthesis of this compound, this reaction is fundamental to understanding the formation of 4-substituted analogues and provides a comparative framework.

The mechanism is generally understood to proceed through a two-step process involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. mdpi.comorganic-chemistry.org This intermediate then undergoes a conrotatory electrocyclization to form the four-membered β-lactam ring. mdpi.com The stereoselectivity of the Staudinger reaction, which determines whether the cis or trans diastereomer is formed, is highly dependent on several factors, including the electronic properties of the substituents on both the ketene and the imine, the solvent, and the order of reagent addition. organic-chemistry.orgrsc.org

Ketenes are highly reactive and are often generated in situ from more stable precursors, most commonly from acyl chlorides by treatment with a tertiary amine like triethylamine. mdpi.comacademicjournals.org The ketene is then trapped by the imine present in the reaction mixture. mdpi.com

Electronic Effects : Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure of the zwitterionic intermediate, favoring the formation of cis-β-lactams. organic-chemistry.org

Steric Effects & Reaction Conditions : Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine can slow the ring closure, allowing for isomerization of the intermediate and leading to a preference for the thermodynamically more stable trans-β-lactam. organic-chemistry.org Recent studies have also shown that reaction conditions, such as the method of ketene generation, can be manipulated to reverse the diastereoselectivity. rsc.org

Research into the synthesis of N-benzyl-3,4-diaryl substituted 2-azetidinones via the Staudinger reaction provides concrete examples of the products achievable through this methodology.

Table 2: Examples of 4-Substituted Azetidin-2-ones Synthesized via Staudinger Cycloaddition rasayanjournal.co.in This table presents a selection of synthesized compounds with their respective yields.

CompoundSubstituentsYield (%)
3f N-(4-Chlorobenzyl), 3-Phenyl, 4-(4-methoxyphenyl)22
3j N-(4-Methylbenzyl), 3-Phenyl, 4-(4-methoxyphenyl)36
3o N-(4-Methoxybenzyl), 3-Phenyl, 4-(3,4-dimethoxyphenyl)72

This route's adaptability and the extensive research into its mechanistic nuances make it a powerful tool for creating diverse libraries of β-lactam structures. rasayanjournal.co.inresearchgate.net

Chemical Reactivity and Transformation Pathways of 4 Vinyloxy Azetidin 2 One

Nucleophilic Displacement at the C-4 Position

The C-4 position of the azetidin-2-one (B1220530) ring is susceptible to nucleophilic attack, a key step in the elaboration of the β-lactam core. The vinyloxy group at this position plays a pivotal role, either by participating in rearrangement reactions or by being converted into a more effective leaving group.

Lewis Acid Catalysis in C-4 Substitution Reactions

Lewis acids are instrumental in activating the C-4 position for nucleophilic substitution and rearrangement. One of the most notable transformations is the Ferrier-Petasis rearrangement, which provides an efficient pathway to valuable intermediates for carbapenem (B1253116) and carbacephem antibiotics. nih.govacs.org

In this reaction, a Lewis acid like trimethylsilyl (B98337) triflate (TMSOTf) promotes the rearrangement of 4-(vinyloxy)azetidin-2-ones into 4-(carbonylmethyl)azetidin-2-ones. nih.govacs.orgresearchgate.net The proposed mechanism involves the attack of the Lewis acid on the vinyloxy oxygen atom. acs.org This initial step facilitates the formation of a silyl (B83357) enol ether and a crucial N-acyliminium cation intermediate. acs.org This highly reactive cation then undergoes rearrangement to yield the final product.

While many Lewis acids facilitate the direct substitution of the C-4 substituent with a nucleophile, trimethylsilyl triflate uniquely promotes this rearrangement. acs.org This specific reactivity offers a strategic advantage in synthetic routes targeting certain antibiotic frameworks. nih.gov The resulting 4-(carbonylmethyl)azetidin-2-ones are versatile intermediates that have been successfully converted into carbapenam (B8450946) structures. nih.govresearchgate.net

Lewis acid catalysis is also employed in intramolecular substitution reactions. Acyliminium cations generated from 4-vinyloxyazetidin-2-ones in the presence of Lewis acids can react with nitrogen-bound π-nucleophiles like allyl-, propargyl-, and vinyl-silanes to form carbacephams and carbacephems. researchgate.net

Table 1: Lewis Acid-Catalyzed Reactions at C-4 of 4-(Vinyloxy)azetidin-2-one Derivatives

Reactant Lewis Acid Catalyst Key Transformation Product Type Ref
This compound Trimethylsilyl triflate (TMSOTf) Ferrier-Petasis Rearrangement 4-(Carbonylmethyl)azetidin-2-one nih.govacs.org
N-substituted this compound Various Lewis Acids Intramolecular Substitution Carbacephams, Carbacephems researchgate.netresearchgate.net

The Vinyloxy Group as an Activated Leaving Group Precursor

While the vinyloxy group at C-4 can be displaced by nucleophiles under Lewis acid catalysis, it is more strategically employed as a precursor to a more effective leaving group. researchgate.netresearchgate.net This is typically achieved through an oxidation step, which transforms the vinyloxy moiety into an acyloxy or formyloxy group. These acyloxy derivatives are then highly susceptible to nucleophilic displacement at the C-4 position. researchgate.netresearchgate.net This two-step sequence—oxidation followed by substitution—is a cornerstone in the synthesis of various β-lactam derivatives. researchgate.net

Alkylation Reactions at the β-Lactam Nitrogen (N-1)

A significant advantage of this compound as a synthetic substrate is its ability to be directly alkylated at the β-lactam nitrogen (N-1). researchgate.net This reactivity is a key step in building the side chains and forming the bicyclic systems characteristic of many β-lactam antibiotics. The N-alkylation is often performed prior to subsequent transformations at the C-4 position, such as intramolecular cyclization. researchgate.net This synthetic strategy, where N-alkylation precedes cyclization, is a versatile approach for creating diverse antibiotic analogs. researchgate.net

Transformations Involving the Vinyloxy Group

The vinyloxy group itself is a reactive handle that can be chemically modified to facilitate further functionalization of the azetidinone ring.

Oxidation of the Vinyloxy Functionality

A key transformation of the vinyloxy group is its oxidation to an acyloxy functionality. researchgate.netresearchgate.net This conversion is a critical step in activating the C-4 position for subsequent nucleophilic substitution reactions. The process typically follows N-alkylation of the β-lactam ring. researchgate.netresearchgate.net The resulting N-substituted 4-acyloxyazetidin-2-ones are highly valuable intermediates, primed for ring-closure reactions to form bicyclic β-lactam systems. researchgate.netresearchgate.net

Subsequent Reactivity of Oxidized Derivatives in C-4 Functionalization

Once the vinyloxy group is oxidized to an acyloxy group, the resulting N-substituted 4-acyloxyazetidin-2-ones become excellent substrates for C-4 functionalization. researchgate.netresearchgate.net The acyloxy group is a good leaving group, readily displaced by nucleophiles. This reactivity is particularly exploited in intramolecular cyclization reactions to synthesize 1-oxacephams with high stereoselectivity. researchgate.netresearchgate.net The efficiency and stereochemical outcome of this ring-closure reaction can be influenced by the nature of the acyloxy group and the specific Lewis acid used to promote the cyclization. researchgate.net This methodology provides a powerful and stereocontrolled route to complex antibiotic structures. researchgate.net

Table 2: Synthetic Sequence Involving the Vinyloxy Group

Step Reaction Intermediate/Product Purpose Ref
1 N-Alkylation N-substituted this compound Introduce side chain / tether for cyclization researchgate.net
2 Oxidation of Vinyloxy Group N-substituted 4-acyloxyazetidin-2-one Activate C-4 position for displacement researchgate.netresearchgate.net
3 Intramolecular Nucleophilic Substitution 1-Oxacepham Form bicyclic β-lactam core researchgate.netresearchgate.net

Intramolecular Cyclization Reactions

The this compound scaffold is a versatile building block in the synthesis of complex β-lactam antibiotics. Its utility stems from the ability to generate a reactive intermediate, an N-acyliminium cation, at the C-4 position, which can then be trapped by various nucleophiles. This strategy is particularly powerful in intramolecular reactions, leading to the stereocontrolled formation of bicyclic β-lactam systems.

The key reactive species derived from this compound in many of its transformations is the N-acyliminium cation. This cation is typically generated under Lewis acidic conditions. For instance, the interaction of a Lewis acid with the oxygen atom of the vinyloxy group facilitates the cleavage of the C4-O bond, forming a transient N-acyliminium ion. This electrophilic species is then susceptible to attack by a nucleophile. science24.com

In reactions involving trimethylsilyl triflate (TMSOTf), the mechanism involves the attack of the silyl reagent at the vinyloxyl oxygen atom. acs.org This process forms a silyl enol ether and the corresponding N-acyliminium cation. acs.org The generated N-acyliminium cation is a highly reactive intermediate that is immediately trapped by a nucleophile present in the reaction mixture to yield the final product. science24.com This sequence of generation and subsequent trapping forms the basis for numerous synthetic strategies aimed at elaborating the azetidin-2-one core.

A significant application of the intramolecular trapping of N-acyliminium cations is the cyclization with tethered π-nucleophiles. When functional groups such as allyl-, propargyl-, or vinyl-silanes are attached to the nitrogen atom of the azetidin-2-one ring, they can act as effective internal nucleophiles.

Lewis acid-catalyzed reactions of 4-vinyloxyazetidin-2-ones that bear these nitrogen-bound silanes lead to intramolecular substitution. researchgate.net The N-acyliminium cation, generated as described previously, is attacked by the electron-rich π-system of the silane (B1218182) tether. This cyclization process results in the formation of bicyclic structures, specifically carbacephams or carbacephems. researchgate.net The regiochemical outcome of such cyclizations can be influenced by the nature of the internal nucleophile. rsc.org For example, studies on related systems have shown that allylsilanes can lead to 1,6-addition products, while propargylsilanes may favor 1,4-addition. rsc.org

The intramolecular cyclization of derivatives of this compound provides a powerful and stereoselective route to important bridged β-lactam systems, including 1-oxacephams and carbacephams. science24.comresearchgate.net These bicyclic frameworks are the core structures of many potent antibiotics.

One synthetic strategy involves the N-alkylation of 4-vinyloxyazetidin-2-one with a side chain containing a latent nucleophile, such as a hydroxyl group. Subsequent oxidation of the vinyloxy group can yield a 4-acyloxyazetidin-2-one, which is a suitable precursor for nucleophilic displacement at the C-4 position. researchgate.net The final ring-closing step, which forms the second ring of the bicyclic system, often proceeds with high stereoselectivity. researchgate.net This methodology has been successfully applied to the synthesis of 1-oxacephams. researchgate.net Similarly, using carbon-based nucleophiles tethered to the nitrogen atom, such as the aforementioned allyl- or propargyl-silanes, leads to the formation of carbacepham skeletons. researchgate.net

Rearrangement Reactions

Beyond cyclization, this compound and its derivatives can undergo significant skeletal reorganization through rearrangement reactions, providing access to different classes of functionalized β-lactams.

A notable transformation of 4-(vinyloxy)azetidin-2-ones is the Ferrier-Petasis rearrangement, a variant of the classical Ferrier rearrangement of glycals. chem-station.comwikipedia.org This reaction, promoted by trimethylsilyl triflate (TMSOTf), converts 4-(vinyloxy)azetidin-2-ones and its substituted analogues into 4-(carbonylmethyl)azetidin-2-ones. acs.orgnih.govacs.org The products of this rearrangement are valuable intermediates for the synthesis of carbapenem and carbacephem antibiotics. acs.orgacs.org The reaction is generally applicable to 4-(vinyloxy)-, 4-(propenyloxy)-, and 4-(isopropenyloxy)azetidin-2-ones. nih.govacs.org

The Petasis-Ferrier rearrangement is broadly defined as the Lewis acid-catalyzed rearrangement of cyclic enol acetals. chem-station.comsynarchive.com While the classical Ferrier reaction involves the allylic substitution of 2,3-unsaturated glycosides, the Type II or Petasis-Ferrier variant involves an oxygen-to-carbon transposition. chem-station.comwikipedia.org

Table 1: Substrates and Products of the Ferrier-Petasis Rearrangement

Starting MaterialPromoting ReagentProduct
This compoundTrimethylsilyl triflate4-(Formylmethyl)azetidin-2-one
4-(Propenyloxy)azetidin-2-oneTrimethylsilyl triflate4-(Acetonyl)azetidin-2-one
4-(Isopropenyloxy)azetidin-2-oneTrimethylsilyl triflate4-(Acetonyl)azetidin-2-one

The mechanism of the Ferrier-Petasis rearrangement in this context is initiated by the attack of the Lewis acid, trimethylsilyl triflate, on the oxygen atom of the vinyloxy group. acs.org This step generates a silyl enol ether intermediate along with a crucial N-acyliminium cation within the azetidinone ring. acs.org This is followed by an oxygen-to-carbon rearrangement, which ultimately leads to the formation of the thermodynamically more stable 4-(carbonylmethyl)azetidin-2-one product. acs.org

The scope of this rearrangement is a key aspect of its synthetic utility. It has been demonstrated to work effectively with various substituents on the vinyl group of the starting material. acs.orgacs.org For example, 4-(vinyloxy)-, 4-(propenyloxy)-, and 4-(isopropenyloxy)azetidin-2-ones all undergo the rearrangement smoothly to yield the corresponding 4-(carbonylmethyl)azetidin-2-ones. nih.govacs.org These products, containing a reactive carbonyl group on the C-4 side chain, serve as versatile precursors for further transformations, such as the construction of carbapenam ring systems. acs.orgnih.gov

The Ferrier-Petasis Rearrangement of 4-(Vinyloxy)azetidin-2-ones

Catalyst Systems for Inducing Rearrangement (e.g., Trimethylsilyl Triflate)

The rearrangement of this compound and its derivatives is effectively promoted by Lewis acids, with trimethylsilyl triflate (TMSOTf) being a notably efficient catalyst. This rearrangement is identified as a Ferrier-Petasis rearrangement. This catalytic system facilitates the transformation of 4-(vinyloxy)-, 4-(propenyloxy)-, and 4-(isopropenyloxy)azetidin-2-ones into their corresponding 4-(carbonylmethyl)azetidin-2-ones. nih.govresearchgate.net

The reaction proceeds under mild conditions, highlighting the utility of trimethylsilyl triflate in promoting this specific molecular reorganization. The high reactivity of the silyl triflate activates the vinyloxy group, initiating the cascade of events that leads to the rearranged product. The efficiency of this catalyst system makes it a preferred choice for this class of transformations in synthetic organic chemistry.

Table 1: Catalyst Systems for the Rearrangement of this compound Derivatives

CatalystSubstrateProductReference
Trimethylsilyl triflate (TMSOTf)This compound4-(Carbonylmethyl)azetidin-2-one nih.govresearchgate.net
Trimethylsilyl triflate (TMSOTf)4-(Propenyloxy)azetidin-2-one4-(1-Carbonylmethyl)azetidin-2-one nih.gov
Trimethylsilyl triflate (TMSOTf)4-(Isopropenyloxy)azetidin-2-one4-(1-Methyl-1-carbonylmethyl)azetidin-2-one nih.gov

Rearrangement Pathways to α,β-Unsaturated Amides

While the direct rearrangement of this compound to an α,β-unsaturated amide is not the primary observed pathway, the product of the Ferrier-Petasis rearrangement, a 4-(carbonylmethyl)azetidin-2-one (an aldehyde), serves as a key intermediate for the synthesis of α,β-unsaturated amides through subsequent, well-established synthetic methodologies.

The most common and efficient method for converting an aldehyde to an α,β-unsaturated amide is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the use of a phosphonate (B1237965) carbanion, which reacts with the aldehyde to form an alkene with high stereoselectivity, predominantly yielding the (E)-isomer.

Ferrier-Petasis Rearrangement: Catalyzed by trimethylsilyl triflate, this compound rearranges to 4-(carbonylmethyl)azetidin-2-one.

Horner-Wadsworth-Emmons Olefination: The resulting aldehyde is then treated with a phosphonate reagent, such as a phosphonoacetamide, in the presence of a suitable base to yield the target α,β-unsaturated amide derivative of the azetidin-2-one.

Table 2: Proposed Two-Step Synthesis of an α,β-Unsaturated Amide from this compound

StepStarting MaterialReagents and ConditionsIntermediate/ProductReaction Type
1This compoundTrimethylsilyl triflate (catalyst)4-(Carbonylmethyl)azetidin-2-oneFerrier-Petasis Rearrangement
24-(Carbonylmethyl)azetidin-2-onePhosphonoacetamide, Base (e.g., NaH, DBU)(E)-3-(2-Oxoazetidin-4-yl)acrylamide derivativeHorner-Wadsworth-Emmons Reaction

This two-step sequence provides a reliable and stereocontrolled route to α,β-unsaturated amides starting from this compound, leveraging the initial rearrangement to set the stage for the subsequent olefination. The modularity of the Horner-Wadsworth-Emmons reaction also allows for the introduction of various substituents on the amide nitrogen, further enhancing the synthetic utility of this pathway.

Application of 4 Vinyloxy Azetidin 2 One As a Versatile Synthetic Building Block

Access to Structurally Diverse β-Lactam Derivatives

The strategic placement of the vinyloxy group on the azetidin-2-one (B1220530) core allows for its conversion into a variety of mono-, bi-, and polycyclic β-lactam structures, which are central to many antibacterial agents. researchgate.net

The 4-(vinyloxy)azetidin-2-one framework serves as an excellent starting point for creating diverse monocyclic β-lactams. The vinyl group can be oxidized to an acyloxy group, creating 4-acyloxy-N-substituted azetidin-2-ones. researchgate.net These intermediates are primed for nucleophilic displacement at the C-4 carbon, allowing the introduction of various substituents and functional groups onto the single β-lactam ring. researchgate.net This straightforward functionalization provides a platform for generating libraries of novel monocyclic azetidinone derivatives.

A significant application of this compound is in the stereoselective synthesis of bicyclic β-lactam systems, which form the core of many clinically important antibiotics. nih.govscience24.com

1-Oxacephams: A novel methodology for synthesizing 1-oxacephams utilizes this compound as the starting material. The process involves N-alkylation, followed by oxidation of the vinyloxy group to yield a 4-acyloxy intermediate. researchgate.net An intramolecular nucleophilic displacement, where a tethered hydroxyl group attacks the C-4 carbon, leads to a ring-closure reaction with high stereoselectivity, forming the 1-oxacepham skeleton. researchgate.netresearchgate.net The efficiency of this cyclization depends on the choice of Lewis acid and the protecting group on the oxygen. researchgate.net

Carbapenams and Carbacephams: The synthesis of carbapenam (B8450946) and carbacepham frameworks is achieved through a key transformation known as the Ferrier-Petasis rearrangement. nih.govacs.org When 4-(vinyloxy)azetidin-2-ones are treated with trimethylsilyl (B98337) triflate (TMSOTf), they rearrange to form 4-(carbonylmethyl)azetidin-2-ones. researchgate.netnih.gov Unlike other Lewis acids that promote substitution at C-4, TMSOTf uniquely facilitates this rearrangement. acs.org The resulting products are valuable intermediates that can be further cyclized to construct the carbapenam ring system. nih.govacs.org This rearrangement offers an attractive and efficient entry into the synthesis of carbapenem (B1253116) and carbacephem antibiotics. acs.org Lewis acid-catalyzed intramolecular substitution reactions with nitrogen-bound allyl- or vinyl-silanes can also lead to the formation of carbacephams or carbacephems. researchgate.net

Bicyclic FrameworkKey ReactionDescriptionReference
1-OxacephamsIntramolecular Nucleophilic SubstitutionN-alkylation followed by oxidation of the vinyloxy group and subsequent intramolecular ring closure by a hydroxyl nucleophile. researchgate.netresearchgate.net
CarbapenamsFerrier-Petasis RearrangementTMSOTf-promoted rearrangement to a 4-(carbonylmethyl)azetidin-2-one intermediate, which is then cyclized. nih.govacs.org
CarbacephamsFerrier-Petasis Rearrangement / Intramolecular SubstitutionCan be synthesized via the Ferrier-Petasis rearrangement or by Lewis acid-catalyzed cyclization of N-substituted azetidinones with tethered π-nucleophiles like allyl-silanes. researchgate.netacs.org

The versatility of this compound extends to the synthesis of more complex polycyclic β-lactam systems. researchgate.net The acyliminium cations generated from 4-vinyloxy- or 4-acyloxy-azetidin-2-ones in the presence of Lewis acids can react with nucleophilic arenes attached to the β-lactam nitrogen. researchgate.net This intramolecular alkylation leads to the formation of fused aromatic ring systems, creating tricyclic and other polycyclic architectures. researchgate.net For example, this strategy has been employed in the synthesis of 2a,3-dihydroazeto[1,2-a]quinoline-1,4(2H)-diones, which are structural analogues of carbacephalosporin antibiotics. rsc.org

Contribution to Stereoselective Synthetic Sequences

One of the most valuable attributes of this compound in synthesis is its role in achieving high levels of stereocontrol. The intramolecular cyclization reactions used to form bicyclic frameworks often proceed with excellent asymmetric induction. researchgate.net

For instance, the formation of the 5-oxacepham skeleton from chiral precursors derived from this compound proceeds with a diastereomeric excess of up to 80%. researchgate.net Notably, the stereochemical outcome of this method can be reversed relative to other established synthetic routes, such as those based on the condensation of 4-acetoxyazetidin-2-one or [2+2] cycloaddition reactions. researchgate.net This offers a significant strategic advantage, providing access to stereoisomers that may be difficult to obtain otherwise. The ability to control the configuration at the bridgehead carbon atom is a critical aspect of these synthetic strategies. science24.com

Utilization in Solid-Phase Organic Synthesis Methodologies

The synthetic routes developed using this compound are often adaptable to solid-phase organic synthesis (SPOS). researchgate.net This is particularly attractive for creating libraries of compounds for screening purposes. The synthesis of diastereomeric 5-vinyl-carbacephams has been successfully demonstrated using a cyclization/cleavage methodology on a solid support. researchgate.net The highly stereoselective approaches to 5-oxacephams and carbacephams are also amenable to solid-phase conditions. researchgate.net The ability to anchor the β-lactam precursor to a resin and perform subsequent chemical transformations, followed by cleavage from the support, streamlines the purification process and facilitates the rapid generation of diverse β-lactam structures.

Mechanistic and Theoretical Investigations of 4 Vinyloxy Azetidin 2 One Chemistry

Elucidation of Reaction Mechanisms

Understanding the precise sequence of bond-forming and bond-breaking events is crucial for optimizing existing synthetic methods and developing new ones. For azetidin-2-ones, mechanistic studies have focused on key reactive intermediates that dictate the outcome of many important transformations.

The formation of the azetidin-2-one (B1220530) ring often proceeds via a [2+2] cycloaddition known as the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine. wikipedia.org It is widely accepted that this reaction is not a concerted process but rather a stepwise mechanism involving a zwitterionic intermediate. mdpi.comacs.org

The reaction is initiated by a nucleophilic attack from the imine nitrogen onto the electrophilic carbonyl carbon of the ketene. wikipedia.orgmdpi.com This initial step leads to the formation of a zwitterionic intermediate. mdpi.com The subsequent step is a conrotatory 4π-electron electrocyclization to form the four-membered β-lactam ring. mdpi.com This can also be described as an intramolecular Mannich-type reaction where the enolate attacks the iminium cation part of the zwitterion. mdpi.com

The stereoselectivity of the Staudinger reaction is a critical aspect, and it is determined by the fate of the zwitterionic intermediate. There is a competition between the direct ring closure of the initially formed zwitterion and its isomerization to a more stable conformer before cyclization. organic-chemistry.orgresearchgate.net The electronic properties of the substituents on both the ketene and the imine play a significant role in influencing the rates of these competing pathways, thereby controlling the cis/trans diastereoselectivity of the resulting β-lactam product. organic-chemistry.org

Ketene Substituent (Electron Effect)Imine Substituent (Electron Effect)Effect on Direct Ring ClosurePredominant Stereoisomer
DonatingWithdrawingAcceleratedcis
WithdrawingDonatingSlowedtrans

This table summarizes the influence of substituent electronic effects on the stereochemical outcome of the Staudinger [2+2] cycloaddition, based on the mechanism involving a zwitterionic intermediate. organic-chemistry.org

The 4-vinyloxy group of 4-(vinyloxy)azetidin-2-one can be readily converted into other leaving groups, such as a 4-acyloxy group. In the presence of a Lewis acid, these 4-substituted azetidin-2-ones can generate highly reactive N-acyliminium cation intermediates. researchgate.net These electrophilic cations are key to a variety of substitution and cyclization reactions, enabling the construction of more complex bicyclic β-lactam structures.

Lewis acid-catalyzed intramolecular substitution reactions of 4-vinyloxy- or 4-acyloxyazetidin-2-ones with π-nucleophiles tethered to the nitrogen atom provide an efficient route to carbacephams and carbacephems. researchgate.net The choice of the Lewis acid is crucial for the efficiency of the cyclization. For instance, trimethylsilyl (B98337) triflate (TMSOTf) has been shown to promote such rearrangements. nih.gov The reaction proceeds through the formation of the N-acyliminium cation, which is then trapped intramolecularly by the tethered nucleophile (e.g., allyl-, propargyl-, or vinyl-silanes), leading to the formation of the new carbon-carbon bond and the bicyclic system. researchgate.net

Computational Chemistry Applications

Computational chemistry has become an indispensable tool for investigating the intricate details of reaction mechanisms in azetidinone chemistry. Theoretical calculations provide insights into reaction energetics, geometries of transient species, and the influence of various factors on the reaction course.

Ab initio calculations have been employed to study the reaction pathways of [2+2] cycloadditions that form azetidin-2-one rings. For example, the reaction paths for the cycloaddition of ketene with vinylimine (B1173575) to produce 4-methylene-2-azetidinone have been investigated using the MP2/aug-cc-pVDZ method. nih.gov

These calculations predict that in the gas phase, the reaction is a concerted and mostly asynchronous process. nih.gov However, the simulation of a solvent environment using a polarized continuum model (PCM) revealed that the reaction mechanism can change. In solvents, the ketene-vinylimine cycloaddition becomes a stepwise process. nih.gov The calculations also provide valuable data on the activation barriers for different potential products, explaining why certain isomers are formed preferentially under kinetic control. nih.gov

ReactionEnvironmentMechanismActivation Barrier (kcal/mol)
Allene + Isocyanic AcidGas PhaseConcerted50-70
Ketene + VinylimineGas PhaseConcerted30-55
Ketene + VinylimineSolventStepwiseLower with increasing solvent dielectric constant

This table presents a summary of findings from ab initio calculations on [2+2] cycloaddition reactions leading to azetidinone-related structures, highlighting the effect of reactants and environment on the mechanism and activation energy. nih.gov

Molecular modeling techniques, including density-functional theory (DFT), are used to investigate the geometries and energies of transition states and intermediates in azetidinone chemistry. acs.orgsciencedaily.com These studies have provided strong support for the stepwise mechanism of the Staudinger reaction by locating the zwitterionic intermediate and the transition state for its cyclization. acs.org

Computational models can predict which precursor molecules are likely to react successfully to form azetidines. sciencedaily.com By calculating factors like frontier orbital energies, researchers can prescreen potential reactants and predict reaction outcomes without the need for extensive trial-and-error experimentation. sciencedaily.com Furthermore, these models help in rationalizing the stereochemical outcomes of reactions by analyzing the energies of different transition state structures leading to various stereoisomers. For complex reactions, a "two transition state model" can be applied, considering both an outer, long-range transition state and an inner, chemical transition state to accurately predict reaction rates and temperature dependence. nih.gov

Influence of Reaction Parameters on Reactivity and Selectivity

The outcome of chemical reactions involving this compound is highly dependent on the specific reaction parameters employed. Factors such as solvent, temperature, and the choice of catalyst can profoundly influence both the rate of reaction and the selectivity for a particular product.

The solvent can have a dramatic effect on the reaction mechanism. As shown by computational studies, increasing the solvent's dielectric constant can lower the activation barriers for the [2+2] cycloaddition of ketene and vinylimine and can switch the mechanism from concerted to stepwise. nih.gov In homogeneous catalysis, the solvent interacts directly with the catalyst, substrates, and products, and these interactions can alter both reaction rates and selectivity. rsc.org

Temperature is another critical parameter, particularly for reactions where stereoselectivity is determined by competing pathways. In the Staudinger synthesis, the ratio of cis to trans products can be influenced by the reaction temperature, as it affects the relative rates of direct cyclization versus isomerization of the zwitterionic intermediate. researchgate.net

Catalysts are essential for many transformations of azetidin-2-ones. Lewis acids, for example, are required to generate the N-acyliminium cations necessary for intramolecular cyclization reactions. researchgate.netresearchgate.net The choice of a specific Lewis acid can impact the yield and diastereoselectivity of the cyclization. In other types of reactions, such as those driven by light, a photocatalyst is used to excite the reacting molecules from their ground state to a more reactive excited state. sciencedaily.com

ParameterInfluenceExample Reaction
Solvent PolarityCan change reaction mechanism (concerted vs. stepwise) and affect activation energy. nih.gov[2+2] Cycloaddition of ketene and imine.
TemperatureAffects the ratio of diastereomers by influencing the kinetics of competing pathways. researchgate.netStaudinger Synthesis (cis/trans selectivity).
Catalyst (Lewis Acid)Essential for the formation of key reactive intermediates like N-acyliminium cations. researchgate.netIntramolecular substitution/cyclization of 4-acyloxyazetidin-2-ones.

This table outlines the significant influence of various reaction parameters on the reactivity and selectivity in the chemistry of azetidin-2-ones.

Solvent Polarity Effects on Reaction Rates and Stereochemistry

Generally, reactions that proceed through polar or charged transition states are accelerated in more polar solvents. This is due to the ability of polar solvents to stabilize these transition states, thereby lowering the activation energy of the reaction. For instance, in Lewis acid-catalyzed reactions of this compound, the initial coordination of the Lewis acid to the oxygen atom of the vinyloxy group creates a more polarized intermediate. A more polar solvent would be expected to stabilize this intermediate, potentially leading to an increased reaction rate.

The stereochemistry of these reactions can also be sensitive to solvent polarity. The solvent can influence the conformational preferences of the substrate and the transition state, which in turn can affect the facial selectivity of nucleophilic attack or rearrangement. For example, in intramolecular cyclization reactions, the solvent can mediate the extent of charge separation in the transition state, which can favor the formation of one diastereomer over another.

Table 1: Illustrative Impact of Solvent Polarity on a Hypothetical Reaction of a this compound Derivative

SolventRelative PolarityHypothetical Reaction Rate (relative)Hypothetical Diastereomeric Excess (d.e.)
Dichloromethane0.3091.075%
Tetrahydrofuran0.2070.860%
Acetonitrile0.4601.585%
Toluene0.0990.550%

Note: This table is illustrative and based on general principles of solvent effects in organic chemistry. Specific experimental data for this compound is required for accurate representation.

Impact of Catalyst Choice on Product Distribution and Enantioselectivity

The choice of catalyst is a critical determinant of the outcome of reactions involving this compound, profoundly affecting both the distribution of products and the enantioselectivity, particularly in the synthesis of chiral molecules. Lewis acids are commonly employed to activate the vinyloxy group, facilitating rearrangements or nucleophilic additions.

Different Lewis acids possess varying degrees of acidity and coordinating ability, which can lead to different product distributions. For example, a strong Lewis acid might promote a complete rearrangement to a thermodynamically stable product, whereas a milder Lewis acid might allow for the isolation of a kinetically favored intermediate.

In the context of enantioselective synthesis, the use of chiral catalysts is paramount. Chiral Lewis acids or organocatalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer over the other. The structure of the catalyst, including the nature of the chiral ligand and the metal center, plays a crucial role in determining the level of enantiomeric excess (e.e.) achieved. The efficiency of asymmetric induction often depends on the formation of a well-defined, rigid transition state where the catalyst effectively shields one face of the reactive intermediate.

Research in this area often involves screening a variety of catalysts to identify the optimal one for a specific transformation. For instance, in the intramolecular cyclization of N-tethered nucleophiles onto the azetidinone ring, the choice of Lewis acid can influence the diastereoselectivity of the ring closure.

Table 2: Representative Data on the Influence of Catalyst on a Reaction of a this compound Derivative

CatalystProduct Yield (%)Enantiomeric Excess (e.e.)
Trimethylsilyl triflate85N/A (achiral)
Sc(OTf)₃9285%
Cu(OTf)₂-(S)-BOX7895%
Yb(OTf)₃8870%

Note: This table presents hypothetical data to illustrate the impact of different catalysts. The specific reaction and substrate are not defined. (S)-BOX refers to a bis(oxazoline) ligand, a common class of chiral ligands.

Further detailed mechanistic studies, including computational modeling, are often employed to understand the subtle interactions between the substrate, catalyst, and solvent that govern the observed reactivity and selectivity. These investigations are essential for the rational design of new and more efficient synthetic methodologies based on the versatile chemistry of this compound.

Emerging Research Directions and Methodological Advances for 4 Vinyloxy Azetidin 2 One

Development of Novel and Efficient Synthetic Routes

The synthesis of the core 2-azetidinone structure is most commonly achieved through the Staudinger ketene-imine cycloaddition, a reaction first reported in 1907. derpharmachemica.commdpi.com This [2+2] cycloaddition involves the reaction of a ketene (B1206846), often generated in situ from an acyl chloride and a tertiary amine, with an imine to form the four-membered β-lactam ring. mdpi.com While foundational, conventional methods for this synthesis often require long reaction times, ranging from 12 to 16 hours of reflux, and can suffer from low yields. tandfonline.com

Modern advancements are aimed at improving the efficiency of these foundational routes. The vinyloxy moiety, crucial to the title compound's reactivity, can be introduced through methods such as the transetherification reaction between an alcohol and a vinyl ether like ethyl vinyl ether. academie-sciences.fr Research in this area focuses on developing catalysts that can perform this transformation under mild conditions with high efficiency. For instance, air-stable palladium catalysts have been shown to effectively catalyze such reactions, leading to good yields of functionalized vinyl ethers in a single step. academie-sciences.fr The ongoing challenge is to integrate these steps into a streamlined, high-yielding process for the production of 4-(vinyloxy)azetidin-2-one and its derivatives.

Exploration of Undiscovered Reactivity Patterns and Rearrangements

This compound is a valuable building block primarily due to the reactivity of the vinyloxy group, which can be readily displaced by nucleophiles in the presence of a Lewis acid catalyst. researchgate.net This reactivity allows for the introduction of a wide range of substituents at the C-4 position of the azetidinone ring. Furthermore, the vinyloxy group can be oxidized to yield 4-acyloxy-N-substituted azetidin-2-ones, which are also suitable for nucleophilic displacement reactions. researchgate.net

A significant recent discovery in the reactivity of this compound is the Ferrier-Petasis rearrangement. acs.orgnih.gov When treated with trimethylsilyl (B98337) triflate (Me₃SiOTf), this compound and its substituted analogs undergo a rearrangement to form the corresponding 4-(carbonylmethyl)azetidin-2-ones. researchgate.netacs.org This reaction proceeds through a proposed mechanism where the Lewis acid attacks the vinyloxyl oxygen, generating a silyl (B83357) enol ether and an N-acyliminium cation, which then recombine to form the rearranged product. acs.org These aldehyde products serve as key intermediates in the synthesis of carbapenem (B1253116) antibiotics. researchgate.netnih.gov

Table 1: Ferrier-Petasis Rearrangement of this compound Analogs
SubstratePromoting ReagentProductSignificance
This compoundTrimethylsilyl triflate4-(Formylmethyl)azetidin-2-oneIntermediate for carbapenams acs.org
4-(Propenyloxy)azetidin-2-oneTrimethylsilyl triflate4-(Acetonyl)azetidin-2-oneIntermediate for carbapenem antibiotics nih.gov
4-(Isopropenyloxy)azetidin-2-oneTrimethylsilyl triflate4-(Acetonyl)azetidin-2-oneIntermediate for carbapenem antibiotics nih.gov

Integration with Asymmetric Catalysis for Enhanced Enantioselective Synthesis

Achieving high levels of stereocontrol is a central goal in modern organic synthesis, particularly for pharmaceuticals where a single enantiomer is often responsible for the desired therapeutic effect. While the Ferrier-Petasis rearrangement of this compound provides a powerful tool for creating carbapenem precursors, an enantioselective version of this specific reaction has not yet been realized. acs.org

However, research has demonstrated that this compound is a valuable starting material for highly stereoselective syntheses of other complex β-lactams, such as 5-oxacephams and carbacephams. researchgate.net The strategies employed often involve intramolecular substitution reactions that proceed with very efficient asymmetric induction. researchgate.net

The broader field of asymmetric catalysis offers numerous strategies that could be applied to reactions involving this compound. Chiral phosphoric acids, for example, have emerged as powerful organocatalysts for a variety of enantioselective transformations, including cycloadditions. mdpi.com These catalysts function by activating substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the reaction. Similarly, transition metal complexes with chiral ligands are widely used to catalyze asymmetric reactions with high enantioselectivity. The development of such catalytic systems for the derivatization of this compound represents a significant and active area of research.

Table 2: Examples of Asymmetric Catalysis Strategies in Heterocyclic Synthesis
Catalyst TypeReaction TypeProduct ClassPotential Application
Chiral Phosphoric Acid[2+4] CycloadditionChroman Derivatives mdpi.comEnantioselective cycloadditions using the vinyloxy group
(S)-TRIP-derived Phosphoric AcidIntramolecular aza-Michael ReactionFluorinated Indolizidinone Derivatives nih.govStereocontrolled intramolecular cyclizations
Bifunctional Organocatalysts[3+2] CycloadditionDispiro-pyrrolidine Derivatives mdpi.comComplex scaffold construction with multiple stereocenters

Sustainable and Atom-Economical Protocols in Azetidinone Synthesis

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of less hazardous substances, are increasingly influencing synthetic methodologies. Atom economy is a key concept in this area, aiming to maximize the incorporation of atoms from the starting materials into the final product. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.